molecular formula C15H17NO4S2 B2992187 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid CAS No. 102996-97-4

2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid

Cat. No.: B2992187
CAS No.: 102996-97-4
M. Wt: 339.42
InChI Key: GKFMJMVUWQZZQE-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the core thiophene and phenylsulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, where the thiophene derivative acts as a nucleophile, and the phenylsulfonyl group serves as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce corresponding amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-[(4-methylphenyl)sulfonyl-(2-indol-3-ylethyl)amino]acetic acid

  • 2-[(4-bromophenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid

Uniqueness: 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct interactions and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Researchers continue to explore its properties and uses, making it a valuable compound in the realm of chemistry and beyond.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-12-4-6-14(7-5-12)22(19,20)16(11-15(17)18)9-8-13-3-2-10-21-13/h2-7,10H,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFMJMVUWQZZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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